molecular formula C12H16O2S B13314116 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13314116
M. Wt: 224.32 g/mol
InChI Key: IIJHXVOEZXQCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₆O₂S and a molecular weight of 224.32 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the propyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C12H16O2S/c1-2-3-8-4-5-9-10(12(13)14)7-15-11(9)6-8/h7-8H,2-6H2,1H3,(H,13,14)

InChI Key

IIJHXVOEZXQCSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC=C2C(=O)O

Origin of Product

United States

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